(4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
(4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole moiety and a hexahydrothieno[3,4-b]pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzimidazole ring, followed by the construction of the hexahydrothieno[3,4-b]pyrazine ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzimidazole moiety allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzimidazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows the compound to bind to enzymes or receptors, modulating their activity. The hexahydrothieno[3,4-b]pyrazine ring system may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole moiety and are used as antiparasitic agents.
Thieno[3,4-b]pyrazine Derivatives: Compounds like thieno[3,4-b]pyrazine-5,6-dicarboxylate are used in organic electronics and materials science.
Uniqueness
(4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is unique due to its combination of the benzimidazole and hexahydrothieno[3,4-b]pyrazine ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-14(2)10-23-16-7-5-4-6-15(16)20-19(23)11-22-9-8-21(3)17-12-26(24,25)13-18(17)22/h4-7,14,17-18H,8-13H2,1-3H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGWIMULWAUUDV-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CN3CCN(C4C3CS(=O)(=O)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CN3CCN([C@H]4[C@@H]3CS(=O)(=O)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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